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molecular formula C30H48O2Si B8602714 Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)- CAS No. 120978-73-6

Phenol, 4,4'-(dimethylsilylene)bis[2,6-bis(1,1-dimethylethyl)-

Cat. No. B8602714
M. Wt: 468.8 g/mol
InChI Key: OPMKXTSJLKQNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04783495

Procedure details

To a solution of 9.8 g (16 mmol) of dimethylbis(3,5-di-tert-butyl-4-trimethylsilyloxyphenyl)silane in 50 ml of tetrahydrofuran is slowly added 10.6 g (32 mmol) of tetrabutylammonium fluoride trihydrate. The reaction mixture is stirred for 1 hour at room temperature and to it is added 0.8 g (14 mmol) of glacial acetic acid. The reaction mixture is poured into 250 ml of water and the solution is extracted (2×125 ml) with methylene chloride. The organic phase is dried over anhydrous sodium sulfate and the solvent is removed in vacuo to give 7.3 g of an orange residue which crystallizes on standing. The residue is recrystallized from heptane to give 1.2 g (17%) of a white solid; mp. 186°-188° C.
Name
dimethylbis(3,5-di-tert-butyl-4-trimethylsilyloxyphenyl)silane
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:41])([C:22]1[CH:27]=[C:26]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:25]([O:32][Si](C)(C)C)=[C:24]([C:37]([CH3:40])([CH3:39])[CH3:38])[CH:23]=1)[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([O:13][Si](C)(C)C)=[C:5]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:4]=1.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O>O1CCCC1>[CH3:41][Si:2]([CH3:1])([C:3]1[CH:4]=[C:5]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:6]([OH:13])=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:8]=1)[C:22]1[CH:23]=[C:24]([C:37]([CH3:40])([CH3:39])[CH3:38])[C:25]([OH:32])=[C:26]([C:28]([CH3:30])([CH3:31])[CH3:29])[CH:27]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
dimethylbis(3,5-di-tert-butyl-4-trimethylsilyloxyphenyl)silane
Quantity
9.8 g
Type
reactant
Smiles
C[Si](C1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C)(C1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at room temperature and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution is extracted (2×125 ml) with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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